molecular formula C18H38O13 B012677 Polyglycerin-6 CAS No. 36675-34-0

Polyglycerin-6

Cat. No.: B012677
CAS No.: 36675-34-0
M. Wt: 462.5 g/mol
InChI Key: FWTZRWTUPSQZOG-UHFFFAOYSA-N
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Description

Polyglycerin-6 is a polymer composed of six glycerin molecules linked together. It is widely used in various industries, particularly in cosmetics, due to its excellent moisturizing properties. This compound is known for its ability to enhance skin hydration and elasticity, making it a popular ingredient in skincare products such as moisturizers, body lotions, and serums .

Mechanism of Action

Target of Action

Hexaglycerol, also known as Polyglycerin-6, is primarily used as a surfactant in the formation of oil-in-water emulsions . Its primary targets are the oil and water molecules in these emulsions. It interacts with these molecules to reduce surface tension and improve emulsion stability .

Mode of Action

Hexaglycerol interacts with its targets through hydrophobic interactions and hydrogen bonds . It forms a complex with sodium caseinate (NaCas), a stabilizer of oil-in-water emulsions . This complexation increases the surface hydrophobicity and decreases surface tension compared to NaCas alone, enhancing the emulsion’s stability .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation and stabilization of oil-in-water emulsions . These emulsions are often used to encapsulate bioactive compounds, improving their dispersion, stability, and bioavailability .

Pharmacokinetics

Its role as a surfactant suggests that it may influence the bioavailability of encapsulated compounds by improving their dispersion and stability in oil-in-water emulsions .

Result of Action

The primary result of Hexaglycerol’s action is the formation of stable oil-in-water emulsions . These emulsions can encapsulate bioactive compounds, protecting them from degradation and enhancing their bioavailability . This makes Hexaglycerol a valuable tool in the formulation of functional foods and beverages .

Action Environment

The action of Hexaglycerol is influenced by environmental conditions such as pH and ionic strength . Its complex with NaCas has been shown to stabilize oil-in-water emulsions across a wide range of these conditions . Furthermore, the encapsulation of bioactive compounds in these emulsions can dramatically reduce their degradation during storage at 4℃ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyglycerin-6 is typically synthesized through the polymerization of glycerin. This process involves the use of alkaline-based catalysts, which facilitate the polymerization reaction. The reaction is usually carried out at elevated temperatures, around 220°C, for an extended period, such as 24 hours . Magnesium iron hydrotalcites are commonly used as catalysts in this process, achieving high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound involves similar polymerization techniques but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced catalytic systems helps in achieving efficient production while maintaining the desired properties of this compound .

Chemical Reactions Analysis

Types of Reactions: Polyglycerin-6 can undergo various chemical reactions, including functionalization with different groups such as carboxyl, amine, and vinyl groups. These reactions enable the creation of derivatives with tailored properties for specific applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in different applications depending on the introduced functional groups.

Scientific Research Applications

Polyglycerin-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a building block for the synthesis of complex polymers and materials.
  • Acts as a stabilizer and emulsifier in various chemical formulations.

Biology:

  • Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
  • Used in the formulation of drug delivery systems due to its excellent biocompatibility and water solubility.

Medicine:

  • Utilized in the creation of hydrogels for wound healing applications.
  • Acts as a carrier for therapeutic agents in targeted drug delivery systems.

Industry:

  • Widely used in the cosmetics industry as a moisturizing agent.
  • Employed in the food industry as an emulsifier and stabilizer.

Comparison with Similar Compounds

This compound stands out due to its optimal balance of properties, making it a versatile and valuable compound in various scientific and industrial applications.

Biological Activity

Polyglycerin-6 (PG-6) is a member of the polyglycerin family, which includes various glycerol-based compounds with multiple hydroxyl groups. These compounds have garnered interest in both cosmetic and pharmaceutical applications due to their unique biological activities and safety profiles. This article explores the biological activity of PG-6, highlighting its interactions at the molecular level, potential therapeutic applications, and safety assessments based on recent research findings.

Molecular Structure and Properties

This compound is characterized by its hyperbranched structure, which allows for a high degree of functionalization. The molecular weight of PG-6 typically ranges from 1,000 to 2,000 Da, making it suitable for various applications in drug delivery and as a surfactant in cosmetic formulations. Its structure enables it to interact effectively with biological membranes and proteins, influencing its biological activity.

Table 1: Comparison of Polyglycerins

CompoundMolecular Weight (Da)Functional GroupsApplications
Polyglycerin-3500 - 1,000Hydroxyl groupsFood additives, emulsifiers
This compound1,000 - 2,000Hydroxyl groupsCosmetics, drug delivery
Polyglycerin-102,000 - 5,000Hydroxyl groupsEmulsifiers, skin conditioning

Anti-inflammatory Properties

Recent studies have demonstrated that PG-6 exhibits significant anti-inflammatory activity. It has been shown to reduce the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6). For instance, dendritic polyglycerol sulfates (dPGS), which are derivatives of polyglycerins including PG-6, have been investigated for their ability to inhibit IL-6 signaling pathways. Molecular docking studies suggest that PG-6 can bind to IL-6 receptors similarly to heparin sulfate, potentially blocking inflammatory responses in conditions like sepsis and other inflammatory disorders .

Case Studies

  • Study on Dendritic Polyglycerol Sulfates : A study published in Molecules examined the effects of dPGS on glial cells in rodent models. The results indicated that treatment with dPGS significantly reduced IL-6 levels and attenuated microglial activation . This suggests that PG-6 derivatives could serve as therapeutic agents in neuroinflammatory diseases.
  • Safety Assessment : The safety profile of PG-6 has been evaluated in various studies. A comprehensive review concluded that polyglycerins are generally safe for topical use in cosmetics at concentrations up to 25% . Acute toxicity studies indicated that PG-6 has a high LD50 (>2000 mg/kg), suggesting low toxicity upon oral administration .

Table 2: Summary of Biological Activities

ActivityMechanismReference
Anti-inflammatoryInhibition of IL-6 release ,
Skin conditioningMoisturizing properties ,
Low toxicityHigh LD50 values ,

Applications in Cosmetics and Medicine

This compound is widely used in cosmetic formulations due to its excellent emulsifying and skin-conditioning properties. It helps improve the texture and stability of creams and lotions. In pharmaceuticals, its ability to modulate inflammatory responses makes it a candidate for drug delivery systems aimed at treating inflammatory diseases.

Therapeutic Potential

The therapeutic potential of PG-6 extends beyond cosmetics; its anti-inflammatory properties suggest possible applications in treating chronic inflammatory conditions. Moreover, ongoing research into its molecular interactions may lead to the development of targeted therapies for diseases characterized by excessive inflammation.

Properties

IUPAC Name

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZRWTUPSQZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009952
Record name 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36675-34-0, 87454-80-6
Record name Hexaglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexaglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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